Boc-3-(1-pyrenyl)-D-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 3 1 Pyrenyl D Alanine
Stereoselective Synthesis of the D-Amino Acid Core
The cornerstone of synthesizing Boc-3-(1-pyrenyl)-D-alanine lies in the establishment of the D-configuration of the alanine (B10760859) backbone. This is critical as the biological and photophysical properties of the final compound are intrinsically linked to its stereochemistry. Two principal strategies have emerged as effective methods for achieving high enantiomeric purity: the use of chiral auxiliaries and enzymatic resolution.
Chiral Auxiliaries and Asymmetric Transformations for D-Alanine Derivative Synthesis
Asymmetric synthesis utilizing chiral auxiliaries is a powerful strategy for controlling stereochemistry during the formation of new chiral centers. bccollegeasansol.ac.in Chiral auxiliaries are optically active molecules that are temporarily incorporated into an achiral substrate to direct the course of a reaction, leading to the preferential formation of one enantiomer over the other. bccollegeasansol.ac.inwiley.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of D-alanine synthesis, a common approach involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. wiley.com These auxiliaries can be attached to a glycine-derived substrate to form an enolate, which then undergoes diastereoselective alkylation. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter. For the synthesis of a D-alanine derivative, the appropriate enantiomer of the chiral auxiliary must be selected to favor the formation of the (R)-configuration at the α-carbon. bccollegeasansol.ac.in
Another prominent method involves the use of chiral phase-transfer catalysts. In this approach, a glycinate (B8599266) Schiff base can be alkylated using a racemic alkyl halide in the presence of a chiral quaternary ammonium (B1175870) salt. organic-chemistry.org The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the alkylation to produce the desired D-enantiomer with high selectivity. organic-chemistry.org
| Chiral Auxiliary Approach | Description | Key Features |
| Evans Oxazolidinones | Attachment of a chiral oxazolidinone to a glycine (B1666218) derivative to direct diastereoselective alkylation. wiley.com | High diastereoselectivity, well-established methodology. |
| Chiral Phase-Transfer Catalysis | Alkylation of a glycinate Schiff base using a chiral quaternary ammonium salt as the catalyst. organic-chemistry.org | Enables direct stereoselective alkylation, avoids pre-installation of an auxiliary. |
Enzymatic Resolution Techniques for Enantiomeric Purity
Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure D-amino acids. This technique leverages the inherent stereospecificity of enzymes to differentiate between the enantiomers of a racemic mixture.
One common method involves the use of amino acid transaminases. For instance, an E. coli aromatic L-amino acid transaminase can be employed to selectively convert the L-enantiomer of a racemic mixture of a β-heterocyclic alanine derivative to the corresponding α-keto acid, leaving the desired D-enantiomer untouched. nih.gov This process has been shown to yield D-amino acids with high enantiomeric excess (ee). nih.gov
Another enzymatic approach utilizes D-amino acid dehydrogenases. These enzymes can catalyze the reductive amination of a corresponding 2-keto acid to produce the D-amino acid with high stereoselectivity. nih.gov While challenges such as the presence of endogenous alanine racemases can exist, this method holds promise for the efficient synthesis of D-alanine and its derivatives. nih.gov D-aminopeptidases have also been used for the stereoselective synthesis of D-alanine N-alkylamides from racemic alanine esters. pu-toyama.ac.jp
| Enzymatic Resolution Technique | Enzyme | Principle | Reported Efficiency |
| Selective Transamination | E. coli aromatic L-amino acid transaminase | Selective conversion of the L-enantiomer to an α-keto acid. nih.gov | Up to 95% ee for D-imidazolylalanine. nih.gov |
| Reductive Amination | D-amino acid dehydrogenase | Stereoselective reductive amination of a 2-keto acid. nih.gov | >95% ee for various D-amino acids. nih.gov |
| Kinetic Resolution | D-aminopeptidase | Stereoselective aminolysis of racemic alanine methyl ester. pu-toyama.ac.jp | >99% ee for D-alanine-3-aminopentane amide. pu-toyama.ac.jp |
Functionalization with the 1-Pyrenyl Moiety
Once the chiral D-alanine core is secured, the next critical step is the introduction of the pyrene (B120774) group onto the alanine side chain. This is typically achieved through carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling and nucleophilic substitution being the most prevalent strategies.
Strategies for Coupling Pyrene to the Alanine Side Chain
The choice of coupling strategy often depends on the specific precursors available and the desired point of attachment on the pyrene ring.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. The Heck reaction, for example, has been effectively used to couple aryl halides with alkenes. In the synthesis of pyrenylalanine, a vinylglycinol derivative can be reacted with 1-bromopyrene (B33193) in the presence of a palladium catalyst to form the desired carbon-carbon bond. rsc.orgresearchgate.net Subsequent chemical modifications, including hydrogenation and oxidation, can then convert the coupled product into the final amino acid. rsc.orgresearchgate.net
Suzuki cross-coupling is another powerful palladium-catalyzed reaction that can be employed. This reaction involves the coupling of an organoboron compound with an organohalide. For instance, a β-bromo-dehydroalanine derivative can be coupled with (pyren-1-yl)boronic acid to introduce the pyrene moiety. researchgate.net Palladium-catalyzed C-H functionalization strategies are also emerging as a direct method to arylate the β-C(sp3)-H bonds of alanine derivatives. nih.govrsc.org
| Palladium-Catalyzed Reaction | Substrates | Key Advantage |
| Heck Reaction | Vinylglycinol derivative and 1-bromopyrene. rsc.orgresearchgate.net | Effective for coupling alkenes with aryl halides. |
| Suzuki Coupling | β-bromodehydroalanine derivative and (pyren-1-yl)boronic acid. researchgate.net | Broad functional group tolerance. |
| C-H Arylation | Alanine derivative and aryl halide. nih.govrsc.org | Atom-economical and direct functionalization. |
Nucleophilic substitution reactions provide a more classical yet effective route for attaching the pyrene group. This typically involves reacting a suitable pyrene-containing nucleophile with an electrophilic alanine side chain, or vice versa.
A common strategy involves the use of 1-pyrenemethylamine. This nucleophile can react with a dehydroalanine (B155165) derivative, such as the methyl ester of N,N-(di-tert-butoxycarbonyl)dehydroalanine, in the presence of a base to yield the pyrenylalanine derivative. researchgate.net Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be envisioned, where a suitable nucleophilic alanine derivative displaces a leaving group on an activated pyrene ring, although this is less commonly reported for this specific synthesis. science.gov
| Nucleophilic Substitution Approach | Reactants | Reaction Type |
| Michael Addition | 1-Pyrenemethylamine and a dehydroalanine derivative. researchgate.net | Conjugate addition. |
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2.2.2. Optimization of Reaction Conditions for Yield and Purity 2.3. Boc-Protection Strategies and Deprotection Considerations 2.4. Purification and Analytical Validation of Synthetic Products 2.4.1. Advanced Chromatographic Separation Techniques 2.4.2. Spectroscopic and Chiroptical Methods for Structure Confirmation (Excluding Basic Identification)
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Advanced Spectroscopic and Photophysical Investigations of Boc 3 1 Pyrenyl D Alanine
High-Resolution Fluorescence Spectroscopy for Environmental Sensitivity Analysis
The fluorescence properties of Boc-3-(1-pyrenyl)-D-alanine are dominated by the pyrene (B120774) moiety, a highly sensitive environmental probe.
Monomer Emission Spectra and Solvent Polarity Effects
The fluorescence emission spectrum of the pyrene monomer in this compound is characterized by a series of well-defined vibronic bands. nih.gov The relative intensities of these bands, particularly the ratio of the first to the third vibronic peaks (I₁/I₃), are highly sensitive to the polarity of the local microenvironment. nih.govunl.pt This phenomenon, known as the Pyrene Polarity Scale, allows for the quantitative assessment of solvent polarity. In non-polar solvents, the I₁/I₃ ratio is typically low (around 0.6), whereas in highly polar solvents, this ratio increases significantly (to above 1.5). This is due to the symmetry of the pyrene molecule; in polar environments, the symmetry is perturbed, which enhances the intensity of the 0-0 transition (I₁). evidentscientific.com
Table 1: Expected Fluorescence Emission of this compound in Various Solvents
| Solvent | Polarity Index | Expected I₁/I₃ Ratio | Expected Emission Maxima (λₘₐₓ, nm) |
|---|---|---|---|
| Cyclohexane | 0.006 | ~ 0.6 | ~ 372, 383, 393 |
| Dichloromethane | 0.309 | ~ 1.1 | ~ 375, 385, 396 |
| Acetonitrile | 0.460 | ~ 1.4 | ~ 377, 388, 398 |
| Water | 1.000 | ~ 1.8 | ~ 380, 391, 402 |
Note: Data are representative values based on studies of similar pyrene-amino acid conjugates.
Exciplex Formation and Concentration-Dependent Luminescence Studies
A hallmark of pyrene-containing compounds is the formation of an excited-state dimer, or "excimer," when two pyrene moieties are in close proximity (approximately 10 Å). nih.gov This results in a broad, structureless emission band at longer wavelengths (typically centered around 480 nm), accompanied by a decrease in the monomer fluorescence. researchgate.net
For this compound, excimer formation is expected to be concentration-dependent. At low concentrations, monomer emission will dominate. As the concentration increases, intermolecular interactions become more probable, leading to the emergence of the excimer band. The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) can be used to monitor aggregation or proximity of the molecules. researchgate.net In some cases, intramolecular stacking can occur, leading to excimer formation even at low concentrations if the conformation of the molecule allows for the pyrene ring to fold back on itself or with another chromophore to form an exciplex. mdpi.comnih.gov
Time-Resolved Fluorescence Anisotropy for Rotational Dynamics
Time-resolved fluorescence anisotropy is a powerful technique to probe the rotational mobility of the pyrene fluorophore attached to the D-alanine scaffold. unl.pt By measuring the decay of the fluorescence anisotropy (r(t)), information about the size and shape of the rotating species, as well as the flexibility of the linker attaching the pyrene to the amino acid, can be obtained.
Circular Dichroism (CD) Spectroscopy for Conformational Insight
Circular dichroism (CD) spectroscopy provides valuable information about the chiral environment of the pyrene chromophore. Although pyrene itself is achiral, when conjugated to the chiral D-alanine, it can exhibit an induced CD signal in the region of its electronic transitions (around 220-400 nm). nih.gov
The CD spectrum of this compound is expected to be sensitive to the conformation of the molecule. Changes in the solvent, temperature, or binding to other molecules can alter the spatial relationship between the pyrene and the chiral center of the D-alanine, leading to changes in the observed CD signals. figshare.com This makes CD a useful tool for studying conformational preferences and changes. For instance, specific stacking interactions or the adoption of a preferred rotameric state could lead to characteristic Cotton effects in the CD spectrum. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (Beyond Basic Identification)
Advanced NMR techniques can provide detailed insights into the three-dimensional structure and conformational dynamics of this compound in solution. High-field ¹H NMR can be used to determine the populations of different rotamers around the Cα-Cβ bond of the alanine (B10760859) residue by analyzing the vicinal coupling constants (³Jαβ). nih.gov
Furthermore, Nuclear Overhauser Effect (NOE) studies can reveal through-space proximities between the protons of the pyrene ring and those of the D-alanine and Boc-protecting group. This information is crucial for defining the preferred conformation of the molecule. copernicus.org The chemical shifts of the protons, particularly those on the alanine backbone, will also be sensitive to the solvent environment and any intramolecular interactions, such as stacking of the pyrene ring over the amino acid backbone. nih.gov
Table 2: Representative ¹H NMR Data for Conformational Analysis of Aromatic Amino Acid Derivatives
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| ³Jαβ coupling constants | Vicinal coupling between α and β protons | Determination of rotamer populations around the Cα-Cβ bond. |
| NOE contacts | Nuclear Overhauser Effect between non-bonded protons | Provides distance constraints to define the spatial arrangement of the pyrene and amino acid moieties. |
| Chemical Shift Perturbations | Changes in proton chemical shifts with solvent or temperature | Indicates changes in conformation and intramolecular interactions. |
Note: This table outlines the expected application of NMR parameters based on general principles for similar compounds.
Excited State Dynamics and Energy Transfer Mechanisms
The excited state of this compound is subject to a variety of dynamic processes. Upon photoexcitation, the pyrene monomer is promoted to its excited singlet state (S₁). From this state, it can decay back to the ground state via several pathways:
Monomer Fluorescence: Radiative decay from the S₁ state, giving rise to the characteristic monomer emission.
Intersystem Crossing: Transition to the triplet state (T₁), which can lead to phosphorescence or be quenched by species like molecular oxygen.
Excimer/Exciplex Formation: Interaction with a ground-state pyrene (in another molecule) to form an excimer, or with another suitable chromophore to form an exciplex, leading to red-shifted emission. acs.org
Photoinduced Electron Transfer (PET): If a suitable electron donor or acceptor is present, PET can occur, quenching the pyrene fluorescence. The amino acid backbone itself can, in some contexts, participate in such charge transfer processes. acs.org
The chiral environment provided by the D-alanine may also influence the excited state dynamics, potentially leading to phenomena like excited-state symmetry breaking. unige.chnih.gov Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for elucidating the complex interplay and timescales of these deactivation pathways. acs.orgchemrxiv.org
Applications in Peptide and Protein Research
Site-Specific Incorporation into Peptides and Peptidomimetics
The ability to introduce Boc-3-(1-pyrenyl)-D-alanine at specific positions within a peptide sequence is fundamental to its application. This is primarily achieved through established peptide synthesis methodologies. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it compatible with specific chemical strategies for peptide elongation.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient construction of peptides on a solid support or resin. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for SPPS. In this approach, the N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is cleaved by treatment with an acid like trifluoroacetic acid (TFA) before the next amino acid is coupled.
The incorporation of this compound follows the standard SPPS cycle. researchgate.net The protected amino acid is activated using coupling reagents and then reacted with the free N-terminus of the resin-bound peptide. Common coupling reagents used in Boc-chemistry include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBT), or uronium-based reagents such as HBTU. nih.gov Alanine (B10760859) scanning, a technique where residues are systematically replaced by alanine to determine their importance for peptide activity, can be adapted using pyrenyl-alanine to probe structural roles. peptide.comjpt.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) with this compound |
| Principle | Stepwise addition of Boc-protected amino acids to a peptide chain growing on a solid resin support. |
| Protecting Group | N-α-Boc (tert-butyloxycarbonyl), removed with acid (e.g., TFA). |
| Coupling Reagents | DCC/HOBT, HBTU. nih.govbeilstein-journals.org |
| Key Advantage | Excess reagents and by-products are removed by simple washing and filtration, simplifying purification between steps. |
| Typical Use | Synthesis of standard and complex peptides, including those containing unnatural or fluorescent amino acids. researchgate.net |
This table provides a summary of the key aspects of incorporating this compound via SPPS.
While SPPS is dominant, solution-phase synthesis remains a valuable method, particularly for large-scale production or the synthesis of very short peptides. In this approach, the peptide is synthesized while dissolved in an appropriate solvent, and purification is performed after each coupling step.
Standard Boc-chemistry can be applied in solution to synthesize peptides containing pyrenyl-alanine. nih.gov For instance, the synthesis of dipeptides has been demonstrated where a pyrene-containing amino acid is coupled with another protected amino acid in solution using coupling reagents like HBTU and HOBT. nih.gov Following the coupling reaction, the product is typically purified by chromatography to remove unreacted starting materials and by-products before proceeding to the next step (e.g., deprotection). While more labor-intensive due to the need for purification at each stage, this method offers flexibility and can be more easily scaled up.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Probing Peptide and Protein Conformation and Dynamics
The pyrene (B120774) group of this compound serves as an intrinsic fluorescent probe. Its emission spectrum is highly sensitive to the local environment and its proximity to other pyrene moieties, enabling detailed studies of peptide structure and behavior.
A key photophysical property of pyrene is its ability to form an "excimer," or excited-state dimer. When two pyrene rings are in close proximity (typically less than 10 Å) and one is electronically excited, they can form a transient complex that emits light at a longer wavelength (a broad, structureless band around 450-550 nm) compared to the structured monomer emission (around 370-410 nm). scielo.brrsc.org
This phenomenon allows pyrene to act as a "conformational ruler." By incorporating two pyrenyl-alanine residues into a peptide chain, the ratio of excimer to monomer (E/M) fluorescence intensity provides a direct measure of the proximity of these two residues. researchgate.net A high E/M ratio indicates that the two pyrene groups are close together, suggesting a folded, looped, or aggregated conformation. Conversely, a low E/M ratio implies that the pyrene groups are far apart, characteristic of an extended or unfolded state. oup.com This principle has been used to study the formation of α-helical bundles and β-sheet structures. researchgate.netoup.com
| Peptide System | Observation | Conformational Interpretation | Reference |
| Polypeptide with two pyrenylalanines on a cyclic template | Strong pyrene excimer emission observed in solution. | Formation of a 4α-helix bundle structure bringing the pyrene probes into close proximity. | oup.com |
| Acyl-pyrene derivatives in toluene | Excimer/monomer ratio decreases as the length of an acyl side chain increases. | Longer side chains sterically hinder the π-stacking required for excimer formation. | scielo.br |
| Peptide Nucleic Acids (PNAs) with two proximal pyrene units | Probe shows excimer emission, which is enhanced in the presence of target DNA. | The two pyrene units are already close in the single strand, and hybridization with DNA further stabilizes this conformation. | beilstein-journals.org |
This table presents research findings where pyrene excimer formation was used to deduce peptide and nucleic acid conformations.
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its excited state, can transfer energy non-radiatively to an acceptor chromophore in close proximity (typically 10-100 Å). Pyrene can serve as an effective FRET partner due to its fluorescence characteristics. rsc.org
By pairing a pyrene-containing amino acid with another fluorescent amino acid (the acceptor), the distance between these two points in the peptide can be measured. For example, pyrene can act as a donor to other fluorophores. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive technique for measuring molecular distances. This approach has been used to monitor processes like peptide binding and protein folding. rsc.org
The conformation of a peptide can be influenced by its surrounding environment, including solvent polarity, pH, and temperature. Because the fluorescence of pyrenyl-alanine (both monomer and excimer emission) is sensitive to these factors, it is an excellent probe for studying environmentally induced conformational changes. beilstein-journals.org
For example, a study on a 4α-helix bundle structure built on a cyclic peptide template showed that the addition of methanol (B129727) (MeOH) to the aqueous solution caused the bundle to loosen, which was clearly observed by a decrease in the pyrene excimer emission. oup.com In another system, the excimer fluorescence of a phenanthridine (B189435)–pyrene conjugate was found to be significantly dependent on both solvent and pH, and was quenched upon heating, indicating temperature-induced unstacking and aggregation. beilstein-journals.org These studies demonstrate the power of using pyrene-labeled peptides to monitor structural transitions in real-time under varying conditions.
| Environmental Factor | System Studied | Observed Fluorescence Change | Inferred Structural Change | Reference |
| Solvent | 4α-helix bundle with pyrenylalanines in aqueous solution | Addition of 20% MeOH caused a decrease in pyrene excimer intensity. | The bundle structure loosened, moving the pyrene probes further apart. | oup.com |
| pH | Phenanthridine–pyrene conjugate in buffered water | Excimer fluorescence increased as pH increased from acidic to neutral. | Change in protonation state affects the intramolecular π–π stacking between the aromatic moieties. | beilstein-journals.org |
| Temperature | Phenanthridine–pyrene conjugate in solution | Excimer emission was quenched upon heating. | Temperature-induced unstacking of the pyrene and phenanthridine rings. | beilstein-journals.org |
This table summarizes how environmental changes affect the fluorescence of pyrene-labeled systems, providing insight into conformational dynamics.
Fluorescence Resonance Energy Transfer (FRET) Studies for Inter- and Intramolecular Proximity
Molecular Recognition and Ligand-Receptor Interaction Studies
The distinct fluorescence characteristics of the pyrene group make it an exceptional tool for studying the binding of peptides to their receptors or other ligands. The changes in the fluorescence signal upon binding can provide quantitative data on binding affinities and kinetics.
Monitoring Binding Events through Fluorescence Quenching or Enhancement
The fluorescence of a pyrenyl-labeled peptide can be either quenched (decreased) or enhanced (increased) upon binding to a target molecule. This change is often due to alterations in the local environment of the pyrene probe, such as changes in polarity, or through specific interactions with the binding partner.
Fluorescence quenching is a common phenomenon observed when the pyrenyl-labeled peptide binds to a molecule that can accept the excited-state energy from the pyrene or facilitate non-radiative decay pathways. For instance, studies on pyrenyl peptides binding to proteins like bovine serum albumin (BSA) have shown significant fluorescence quenching. This quenching can be used to determine binding constants, as the degree of quenching is proportional to the concentration of the bound peptide. The binding of pyrenyl-glycyl-histidine (Py-Gly-His) to BSA, for example, results in fluorescence quenching that can be analyzed using the Stern-Volmer equation to quantify the interaction. acs.org
Conversely, fluorescence enhancement is often observed when the pyrene moiety moves from a polar aqueous environment to a more nonpolar, hydrophobic binding pocket on a receptor. This change in environment reduces the quenching effect of water molecules and can lead to a significant increase in fluorescence intensity. For example, the binding of a pyrenylthioureayl alanine derivative to Hg(II) ions resulted in a "switch-on" fluorescence response, indicating a strong interaction and a change in the probe's environment. researchgate.net Similarly, the fluorescence of Py-Gly-Tyr was observed to increase upon binding to BSA, suggesting the pyrene moiety is shielded from the aqueous solvent within the protein's binding site.
Table 1: Fluorescence Changes in Pyrenyl-Labeled Peptides Upon Ligand Binding This table presents illustrative data on fluorescence quenching and enhancement observed in studies of pyrenyl-labeled peptides interacting with various ligands. The data is compiled from multiple sources to demonstrate the principles described.
| Labeled Peptide | Ligand | Observed Effect | Quenching/Enhancement (%) | Binding Constant (Ka) | Reference |
|---|---|---|---|---|---|
| Py-Gly-Trp | Bovine Serum Albumin | Quenching | ~40% | 1.5 x 105 M-1 | |
| Py-Gly-His | Bovine Serum Albumin | Quenching | ~30% | Not Reported | |
| Py-Gly-Tyr | Bovine Serum Albumin | Enhancement | Not Quantified | Not Reported | |
| Pyrenylthioureayl Alanine | Hg(II) ions | Enhancement | Significant "switch-on" | High Association | researchgate.net |
| Viologen-linked Pyrene | Tryptophan | Quenching of ICT band | Not Quantified | 1300 M-1 | rsc.org |
Delineating Ligand-Induced Conformational Changes
The incorporation of one or more pyrene probes into a peptide allows for the detection of conformational changes that occur upon ligand binding. When two pyrene moieties are in close proximity (less than 10 Å), they can form an excited-state dimer known as an excimer, which emits light at a longer wavelength (around 470-520 nm) compared to the monomer emission (around 375-400 nm). beilstein-journals.orgmdpi.com The ratio of excimer to monomer (E/M) fluorescence is highly sensitive to the distance and orientation between the pyrene groups.
A change in the peptide's conformation can alter the E/M ratio, providing a direct readout of the structural transition. For example, a peptide that is initially in a folded state, bringing two pyrene labels close together to produce a strong excimer signal, may adopt a more extended conformation upon binding to its target. beilstein-journals.org This would lead to a decrease in the excimer emission and a corresponding increase in the monomer emission. This principle has been used to design "peptide beacons" for detecting nucleic acids, where the peptide unfolds upon binding to DNA, causing a shift from excimer to monomer fluorescence. beilstein-journals.org
In a study of fluorescent enkephalin analogs containing two L-1-pyrenylalanine (Pya) residues, the observation of intramolecular excimer spectra indicated that these peptides could adopt folded conformations. nih.gov The lack of significant receptor binding for these di-Pya-enkephalins suggested that the conformation stabilized by the pyrene-pyrene interaction was not compatible with receptor binding. nih.gov This highlights how pyrene excimer fluorescence can be used to probe conformations relevant to biological activity.
Membrane Interaction Studies of Pyrenyl-Labeled Peptides
The hydrophobicity of the pyrene group makes it an excellent probe for studying the interactions of peptides with lipid membranes. The fluorescence of pyrenyl-alanine can report on the peptide's insertion depth, orientation, and aggregation state within the lipid bilayer.
Insertion Depth and Orientation within Lipid Bilayers
The precise location of a peptide within a lipid membrane is crucial for its function. The fluorescence of a pyrenyl-alanine residue can be used to determine its depth within the bilayer. The emission spectrum of pyrene is sensitive to the polarity of its environment; as it moves from the polar headgroup region to the nonpolar acyl chain region of the membrane, a blue shift in the emission wavelength is typically observed.
A more quantitative method for determining insertion depth is fluorescence quenching by spin-labeled lipids. By using a series of lipids with a quencher (like a nitroxide group) at different positions along the acyl chain, the depth of the pyrenyl-alanine can be determined by finding the position of maximum quenching. core.ac.uk This parallax method has been successfully used to determine the insertion depth of various fluorescently labeled peptides. core.ac.uk For example, studies with other fluorescently labeled peptides have shown that the N-terminus of melittin (B549807) inserts deeply into the bilayer, while the N-terminus of poly-L-lysine remains at the interface. core.ac.uk
Table 2: Illustrative Data for Determining Peptide Insertion Depth using Fluorescence Quenching This table is a representative example based on the parallax method, illustrating how the quenching efficiency of a pyrenyl-alanine residue by spin-labeled lipids at different depths can be used to determine its position within the membrane. The data is hypothetical but based on established experimental principles.
| Spin Label Position (Carbon Number) | Distance of Quencher from Bilayer Center (Å) | Fluorescence Quenching (%) |
|---|---|---|
| 5 | 12.15 | 45 |
| 7 | 10.3 | 60 |
| 10 | 7.5 | 52 |
| 12 | 5.85 | 30 |
| 16 | 2.5 | 15 |
From such data, the position of maximum quenching can be interpolated to determine the insertion depth of the pyrenyl-alanine residue.
The orientation of a peptide within the membrane can be inferred by labeling different positions along the peptide sequence with pyrenyl-alanine and determining the insertion depth of each. Furthermore, by using two pyrene labels, one at the N-terminus and one at the C-terminus, changes in the E/M ratio can indicate whether the peptide is oriented parallel or perpendicular to the membrane surface. uu.nl
Aggregation State Analysis in Membrane Environments
Many peptides, particularly antimicrobial and fusion peptides, function by forming aggregates or pores in the cell membrane. The aggregation of peptides containing pyrenyl-alanine can be readily monitored by observing the formation of pyrene excimers. When pyrenyl-labeled peptides are dispersed as monomers in the membrane, they primarily exhibit monomer fluorescence. As they aggregate, the pyrene moieties come into close proximity, leading to a significant increase in the excimer fluorescence signal.
The ratio of excimer to monomer (E/M) fluorescence intensity is a direct measure of the extent of peptide aggregation. This has been demonstrated in studies of the synthetic transmembrane peptide WALP23, where pyrene was attached to either the N- or C-terminus. uu.nl By measuring the E/M ratio as a function of the peptide-to-lipid ratio, it was shown that peptide aggregation strongly increases at higher peptide concentrations. uu.nl These studies also revealed a preference for an antiparallel arrangement of the peptides within the aggregates. uu.nl
Table 3: Aggregation of Pyrene-Labeled WALP23 in DPPC Bilayers at 22 °C This table is based on data from studies of pyrene-labeled WALP23 peptides and illustrates how the excimer-to-monomer (E/M) ratio changes with peptide concentration, indicating the degree of peptide aggregation.
| Peptide/Lipid Ratio | E/M Ratio (PyrN-WALP23 alone) | E/M Ratio (Equimolar mix of PyrN- & PyrC-WALP23) | Inferred Aggregation State |
|---|---|---|---|
| 1:500 | ~0.05 | ~0.20 | Monomeric / Antiparallel dimers |
| 1:100 | ~0.10 | ~0.25 | Onset of aggregation |
| 1:50 | ~0.20 | ~0.35 | Significant aggregation |
| 1:25 | ~0.35 | ~0.50 | Highly aggregated |
| 1:8 | ~0.55 | ~0.70 | Extensive aggregation |
Data adapted from Rinia, H. A., et al. (2000). Biochemistry, 39(19), 5852-5858.
Bioconjugation Strategies and Advanced Probe Development
Covalent Attachment to Biomacromolecules (e.g., DNA, Carbohydrates)
The covalent linkage of Boc-3-(1-pyrenyl)-D-alanine to biomacromolecules like DNA and carbohydrates is a key strategy for introducing a fluorescent reporter group. This enables the study of biomolecular structure, function, and interactions.
Amine-Reactive and Carboxyl-Reactive Coupling Chemistries
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the free carboxylic acid of this compound allow for versatile conjugation strategies. frontiersin.org
Amine-Reactive Coupling: The carboxylic acid of this compound can be activated to react with primary amines present on biomacromolecules. rsc.org This is commonly achieved using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated species can then react with amine-containing biomolecules, such as proteins (lysine residues) or amine-modified nucleic acids and carbohydrates, to form a stable amide bond. rsc.org
Carboxyl-Reactive Coupling: After the removal of the Boc protecting group to expose the primary amine, the resulting 3-(1-pyrenyl)-D-alanine can be coupled to carboxyl groups on biomacromolecules. This reaction also typically employs carbodiimide (B86325) chemistry to activate the carboxyl groups, facilitating the formation of an amide bond with the free amine of the pyrene-labeled amino acid.
These coupling chemistries are fundamental in creating fluorescently labeled biomolecules for various applications. thermofisher.com
| Reactive Group on this compound | Target Functional Group on Biomolecule | Coupling Chemistry | Resulting Linkage |
| Carboxylic Acid | Amine | Carbodiimide (EDC/NHS) | Amide |
| Amine (after Boc deprotection) | Carboxylic Acid | Carbodiimide (EDC) | Amide |
Click Chemistry for Site-Specific Labeling
Click chemistry provides a powerful tool for the site-specific labeling of biomacromolecules with high efficiency and specificity under mild, biocompatible conditions. cambridge.org To utilize click chemistry, either this compound or the target biomolecule must be modified to contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne.
For instance, an alkyne-modified this compound could be synthesized. This derivative can then be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain an azide group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click reaction, though strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for live-cell applications as it does not require a cytotoxic copper catalyst. nih.gov This approach allows for precise control over the location of the pyrene (B120774) label, which is crucial for sophisticated fluorescence-based assays. researchgate.netnih.gov
Development of Targeted Fluorescent Probes for Specific Biomolecular Structures
The pyrene moiety of this compound is an excellent fluorophore for developing targeted probes due to its high fluorescence quantum yield, long fluorescence lifetime, and the sensitivity of its emission to the local environment. beilstein-journals.orgrsc.org Its large, hydrophobic aromatic surface facilitates non-covalent interactions, such as intercalation between DNA/RNA base pairs or binding to hydrophobic pockets in proteins. beilstein-journals.org
The fluorescence emission of pyrene is characterized by a structured monomer emission and a broad, red-shifted excimer emission that occurs when two pyrene moieties are in close proximity (around 10 Å). nih.gov This unique property is exploited in the design of probes that signal binding events or conformational changes through a change in the ratio of monomer to excimer fluorescence. nih.gov
For example, probes incorporating this compound can be designed to target specific DNA sequences or protein structures. Upon binding, a change in the probe's conformation or its interaction with the target can bring two pyrene units closer together, leading to an increase in excimer emission and a decrease in monomer emission. This ratiometric change provides a built-in control and enhances the sensitivity of the probe. mdpi.com
| Probe State | Pyrene Moiety Proximity | Dominant Emission | Wavelength Range (approx.) |
| Unbound/Monomer | Distant | Monomer | 370-420 nm mdpi.com |
| Bound/Excimer | Close (~10 Å) | Excimer | 450-550 nm mdpi.com |
Design of Self-Assembling Systems Incorporating this compound
The incorporation of this compound into peptides and other molecules can drive their self-assembly into ordered nanostructures, such as hydrogels and other nanomaterials. acs.org This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones, hydrophobic interactions, and π-π stacking of the pyrene rings. rsc.orgnih.gov
Supramolecular Assembly Formation and Characterization
Peptides containing this compound can self-assemble in aqueous solutions to form various supramolecular structures. rsc.orgnih.gov The final morphology of these assemblies is influenced by factors such as the amino acid sequence, pH, and temperature. nih.govnih.gov For example, pyrene-modified phenylalanine has been shown to form hydrogels over a wide pH range, with the morphology of the nanofibers changing from helical to tape-like depending on the pH. nih.gov
The formation and properties of these supramolecular assemblies are typically characterized by a range of techniques:
Spectroscopy (UV-Vis and Fluorescence): To confirm the presence of pyrene and study the extent of π-π stacking and excimer formation. nih.gov
Microscopy (TEM, SEM, AFM): To visualize the morphology of the self-assembled nanostructures. nih.gov
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide components (e.g., β-sheets). researchgate.net
Rheology: To measure the mechanical properties of the resulting materials, such as hydrogels. nih.gov
Hydrogel and Nanomaterial Fabrication for Biosensing Applications
The self-assembling properties of this compound-containing molecules are harnessed to create "smart" hydrogels and nanomaterials for biosensing. mdpi.commdpi.com These materials can be designed to respond to specific biological stimuli, such as enzymes or changes in pH, with a detectable change in their fluorescence. researchgate.netrsc.org
Theoretical and Computational Studies
Molecular Dynamics Simulations of Boc-3-(1-pyrenyl)-D-alanine in Different Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations provide insights into its conformational flexibility, interactions with its environment, and the influence of different solvents on its behavior.
Simulations often employ force fields like the Generalized Amber Force Field (GAFF2) to describe the interatomic interactions of the pyrene-containing amino acid. rsc.org The molecule is typically placed in a simulation box filled with an explicit solvent, such as the TIP3P water model, to mimic solution conditions. rsc.org These simulations can reveal how the pyrene (B120774) and Boc-protecting groups influence the conformational preferences of the D-alanine backbone in various solvents, ranging from polar protic (like water) to polar aprotic (like dimethylformamide) and nonpolar (like toluene).
Quantum Chemical Calculations of Electronic Structure and Photophysical Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structure and photophysical properties of this compound. researchgate.netrsc.org These calculations provide a detailed picture of the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for describing its absorption and emission properties.
The pyrene moiety is a well-known fluorophore, and its photophysical properties are sensitive to its local environment. researchgate.net Theoretical studies have shown that for pyrene derivatives, the electronic transitions can be significantly influenced by the position of substitution on the pyrene ring. worktribe.com For 1-substituted pyrenes, both the S1 ← S0 and S2 ← S0 electronic transitions are affected by the substituent. worktribe.com This is a result of the substituent's effect on the energies and compositions of the HOMO and LUMO. worktribe.com
Calculations can predict the absorption and emission wavelengths, oscillator strengths, and fluorescence quantum yields. For pyrene derivatives, the lowest excited state is typically of a π-π* character, leading to high extinction coefficients. researchgate.net The presence of the D-alanine and the Boc-protecting group can modulate these properties. For example, the amino acid side chain can influence the polarity of the microenvironment around the pyrene, potentially leading to shifts in the emission spectrum. researchgate.net TD-DFT calculations can also help to understand non-radiative decay pathways that may compete with fluorescence, providing a comprehensive view of the molecule's photophysics. researchgate.net
| Property | Description | Relevance to this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A key determinant of the molecule's electronic absorption and emission properties. |
| Electronic Transitions | The movement of an electron from one molecular orbital to another, often initiated by the absorption of light. | Responsible for the characteristic UV-Vis absorption and fluorescence spectra of the pyrene moiety. |
| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process. |
| Fluorescence Lifetime | The average time the molecule stays in its excited state before returning to the ground state. | Provides information about the rates of radiative and non-radiative decay processes. |
Docking and Binding Affinity Predictions for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org For this compound, docking studies can provide valuable insights into its potential interactions with biomolecules such as proteins and nucleic acids. cnr.itnih.gov
In a typical docking protocol, the three-dimensional structure of the target biomolecule (e.g., a protein from the Protein Data Bank) and the ligand (this compound) are used. nih.gov Docking algorithms then explore various possible binding poses of the ligand within the binding sites of the protein, scoring them based on a set of energy functions. nih.govrsc.org These scoring functions estimate the binding affinity, with lower binding energies generally indicating a more stable complex. nih.gov
For pyrene derivatives, interactions are often driven by hydrophobic and π-π stacking interactions between the pyrene ring and aromatic amino acid residues (like tryptophan, tyrosine, or phenylalanine) in the protein's binding pocket. nih.govnih.gov The Boc-protecting group and the D-alanine backbone can also form hydrogen bonds or van der Waals interactions with the protein, further stabilizing the complex. nih.gov Docking studies can identify key amino acid residues involved in these interactions, providing a molecular basis for the observed binding. rsc.orgresearchgate.net The predicted binding affinities, often expressed as binding energy (in kcal/mol) or inhibition constant (Ki), can be used to rank potential binding partners and guide further experimental studies. nih.gov
| Parameter | Description | Example Finding for a Pyrene Derivative |
| Binding Energy | The calculated free energy change upon binding of the ligand to the protein. | A pyrene derivative (PS2) showed a calculated binding energy of -8.64 kcal/mol with Bovine Serum Albumin. nih.gov |
| Inhibition Constant (Ki) | The concentration of inhibitor required to decrease the maximum rate of an enzymatic reaction by half. | The same pyrene derivative (PS2) had a calculated inhibition constant of 461.34 nM. nih.gov |
| Interacting Residues | The specific amino acid residues in the protein that form contacts with the ligand. | For pyrene derivative PS1, hydrogen bonding residues were identified as Arg256 and Tyr149 in Bovine Serum Albumin. nih.gov |
Conformational Landscape Analysis using Computational Methods
These studies typically involve systematic searches of the potential energy surface of the molecule. This can be achieved through various computational techniques, including molecular mechanics and quantum mechanical calculations. rti.orgnih.gov The goal is to identify all low-energy conformers and the energy barriers that separate them. nih.gov For a molecule with several rotatable bonds, such as the one connecting the pyrene ring to the alanine (B10760859) side chain and the bonds within the amino acid backbone, the conformational space can be quite complex.
The analysis often focuses on the dihedral angles that define the molecule's shape. For instance, the rotational barrier around the Cα-Cβ bond of the alanine residue and the bond connecting the pyrene group can be calculated to understand the flexibility of the side chain. nih.govresearchgate.net The relative energies of different conformers determine their population at a given temperature. The results of a conformational analysis can be visualized using a Ramachandran-like plot, which shows the distribution of backbone dihedral angles (φ and ψ). plos.org Understanding the preferred conformations is crucial, as different conformers may exhibit different abilities to interact with other molecules or to participate in processes like fluorescence quenching or excimer formation. acs.orgresearchgate.net
Development of Computational Models for Pyrene-Biomolecule Interactions
Accurate computational modeling of the interactions between pyrene-containing molecules and biomolecules is essential for understanding and predicting their behavior in biological systems. scienceeurope.orgmghpcc.orgcecam.org This involves the development and refinement of force fields and other computational models that can accurately describe the underlying physics of these interactions. conicet.gov.arethz.ch
A key aspect of this is the proper parameterization of the pyrene moiety within existing force fields like AMBER or GROMACS. rsc.orgnih.gov This involves determining appropriate parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) that accurately reproduce experimental data or high-level quantum mechanical calculations. A significant challenge is to correctly model the π-π stacking interactions between the pyrene ring and the aromatic residues of biomolecules, as these are crucial for binding. nih.govresearchgate.netresearchgate.netacs.org
Advanced computational models may also incorporate more sophisticated treatments of electrostatics, such as the use of multipole moments or polarizable force fields, to better capture the electronic nature of the pyrene ring. ethz.ch Furthermore, the development of coarse-grained models, where groups of atoms are represented as single particles, can allow for simulations of larger systems and longer timescales, which are often necessary to study complex biological processes. conicet.gov.aracs.org The ultimate goal is to create predictive models that can be used to design new pyrene-based probes with tailored properties for specific biological applications. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues
Integration into Advanced Sensing Platforms and Bioimaging Technologies
The strong fluorescence and environment-sensitive emission of the pyrene (B120774) group are key features for the development of advanced sensors and bioimaging agents. rsc.org Future research will likely focus on integrating Boc-3-(1-pyrenyl)-D-alanine into sophisticated platforms for detecting a range of analytes. Pyrene derivatives have already demonstrated potential in detecting mercury ions (Hg²⁺) and explosives through mechanisms like fluorescence resonance energy transfer (FRET) and fluorescence quenching. mdpi.com
The ability of pyrene moieties to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer—is particularly advantageous. This phenomenon allows for ratiometric sensing, where the ratio of excimer to monomer emission provides a built-in correction for instrumental factors, enhancing detection accuracy. Future work could involve incorporating this compound into peptides or polymers designed to change conformation upon binding a target molecule, leading to a distinct change in the pyrene excimer/monomer ratio.
In bioimaging, especially two-photon fluorescence microscopy (TPFM), pyrene-based dyes are highly sought after. rsc.org TPFM utilizes near-infrared light, which allows for deeper tissue penetration and reduced photodamage. Researchers are designing novel pyrene-based dyes with large two-photon absorption cross-sections that can be excited and emit within the "tissue optical window" (650–1100 nm). rsc.org this compound could serve as a crucial building block for creating two-photon active probes for high-resolution imaging of cellular processes in living organisms. rsc.org
Exploration of Novel Photophysical Phenomena in Complex Biological Systems
The fluorescence of pyrene is highly sensitive to the polarity of its microenvironment. This property makes pyrene-labeled molecules, including amino acids, excellent probes for studying the structure and dynamics of biomolecules like proteins and nucleic acids. nih.govwpmucdn.com Future studies using this compound will likely delve deeper into understanding complex biological events.
By incorporating this amino acid into a peptide sequence, researchers can monitor protein folding, conformational changes, and protein-protein or protein-lipid interactions. nih.gov For instance, the formation of pyrene excimers between two labeled sites on a protein can provide distance constraints and report on the proximity of different protein domains. nih.gov Unfolding studies using denaturants have successfully used pyrene excimer fluorescence to identify compact residual structures in proteins. nih.gov
Furthermore, the interaction of this compound-containing peptides with biological membranes can be explored. The shift in pyrene's emission spectrum upon moving from an aqueous environment to the hydrophobic interior of a lipid bilayer provides a powerful tool for studying peptide insertion and orientation within membranes. This has implications for understanding the mechanisms of antimicrobial peptides and cell-penetrating peptides.
Design of Next-Generation Pyrene-Based Fluorescent Tags with Enhanced Properties
The development of fluorescent probes with improved characteristics is a continuous goal in chemical biology. This compound is a versatile starting material for creating next-generation tags with properties tailored for specific applications. Key areas for enhancement include quantum yield, photostability, and "turn-on" capabilities. rsc.org
"Turn-on" probes are highly desirable as they are initially non-fluorescent (or weakly fluorescent) and become brightly emissive only upon reacting with or binding to their target, minimizing background signal. researchgate.net This can be achieved by designing molecules where a photoinduced electron transfer (PET) process quenches the pyrene fluorescence. researchgate.net Interaction with an analyte can disrupt the PET process, "turning on" the fluorescence. researchgate.net
Another strategy involves creating probes with large Stokes shifts (the separation between absorption and emission maxima) to avoid self-quenching and improve signal-to-noise ratios. Research into novel pyrene-based acceptor–π–acceptor (A–π–A) dyes has yielded compounds with both bright fluorescence and large two-photon absorption cross-sections, demonstrating the potential for significant improvements. rsc.org The chemical tractability of this compound allows for its modification to create such advanced molecular architectures.
This table presents examples of recently developed pyrene-based fluorescent probes, highlighting the diversity of design strategies and target analytes.
Challenges and Opportunities in Stereoselective Synthesis of Pyrenyl-Amino Acids
The synthesis of non-canonical amino acids, particularly those with bulky side chains like a pyrenyl group, presents significant synthetic challenges. nih.gov Achieving high stereoselectivity to produce exclusively the D- or L-enantiomer is crucial, as the stereochemistry can profoundly impact biological activity and the structure of peptides into which they are incorporated.
A major challenge lies in controlling the stereocenter at the α-carbon, especially when creating α,α-disubstituted amino acids. nih.gov While this compound itself is a β-substituted alanine (B10760859), the principles of stereocontrol are paramount. Traditional methods like the Strecker reaction can suffer from low yields and the use of toxic reagents when applied to sterically demanding substrates. nih.gov
However, these challenges create opportunities for innovation in synthetic methodology. Emerging strategies such as synergistic catalysis, which combines photoredox catalysis with biocatalysis, offer powerful new ways to create complex amino acids with multiple stereocenters in a single step with high efficiency and selectivity. nih.gov The development of novel ligands for asymmetric catalysis and the use of enzymes as chiral catalysts are promising avenues for overcoming the steric hindrance imposed by the pyrene group and accessing a wider range of pyrenyl-amino acids with high optical purity. mdpi.comrsc.org
This table summarizes key challenges and opportunities in the synthesis of complex, non-canonical amino acids relevant to pyrenyl-amino acids.
Potential for Applications in Materials Science for Organic Electronics or Optoelectronics Research
The photophysical and electronic properties of pyrene are not only useful for sensing but also make it an attractive component for advanced materials. Pyrene derivatives are known for their π-π stacking capabilities, which can facilitate charge transport in organic materials. mdpi.com This opens up potential applications for compounds like this compound in the field of organic electronics and optoelectronics. mdpi.com
Interdisciplinary Research at the Interface of Chemistry, Biology, and Nanoscience
The full potential of this compound will be realized through interdisciplinary research that bridges chemistry, biology, and nanoscience. Chemists can design and synthesize new derivatives with tailored properties rsc.orgresearchgate.net, while biologists can use these tools to probe complex processes in living cells. nih.gov Nanoscience provides the framework for integrating these molecules into larger, functional systems, such as sensors, drug delivery vehicles, or electronic devices. researchgate.net
For example, peptides containing this compound could be designed to self-assemble into nanostructures that can both detect a disease marker (via fluorescence) and release a therapeutic agent. The "pyrene box," a self-assembled capsule from pyrene-tetrasulfonate anions, demonstrates how pyrene derivatives can create confined nano-environments to encapsulate guest molecules, an approach that could be adapted for drug delivery. d-nb.info The synergy between these fields will be essential for translating the fundamental properties of this unique compound into practical technologies.
Q & A
Q. What synthetic strategies ensure enantiomeric purity of Boc-3-(1-pyrenyl)-D-alanine?
Methodological Answer:
- Step 1 : Use Boc (tert-butoxycarbonyl) protection on D-alanine to preserve stereochemistry during synthesis. This prevents racemization, as seen in Boc-protected naphthylalanine derivatives .
- Step 2 : Introduce the pyrenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging pyrene’s aromatic reactivity. Ensure inert conditions (e.g., argon atmosphere) to avoid side reactions.
- Step 3 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) and final product via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >97% purity .
- Validation : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak IC column) or polarimetry. Compare retention times with L-isomer standards .
Q. Which analytical techniques validate structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Expect tert-butyl singlet at δ 1.4 ppm, pyrenyl aromatic protons (δ 7.8–8.3 ppm), and α-proton doublet (δ 4.2–4.5 ppm, J = 7 Hz) .
- 13C NMR : Confirm Boc carbonyl (δ 155 ppm) and pyrenyl carbons (δ 120–135 ppm).
- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ peak at m/z 426.2 (C24H27NO4) .
- HPLC : Use UV detection (λ = 254 nm) to assess purity; pyrenyl groups enhance UV sensitivity .
Advanced Research Questions
Q. How to design kinetic assays for studying enzyme inhibition by this compound?
Methodological Answer:
- Target Selection : Focus on enzymes interacting with D-alanine derivatives, such as D-alanine racemase (AlrA) or D-alanine:D-alanine ligase (Ddl). These are validated targets in bacterial peptidoglycan biosynthesis .
- Assay Design :
- IC50 Determination : Use a coupled spectrophotometric assay (e.g., NADH oxidation at 340 nm) with varying inhibitor concentrations. Include D-cycloserine (DCS) as a positive control .
- Competitive vs. Non-competitive Inhibition : Perform Lineweaver-Burk plots with fixed enzyme and variable substrate (D-alanine) concentrations. Pyrenyl groups may enhance hydrophobic binding to active sites .
- Data Interpretation : Compare inhibition kinetics with non-pyrenyl analogs to assess steric/electronic effects of the pyrenyl moiety.
Q. How to resolve contradictions in inhibition data across enzyme systems?
Methodological Answer:
Q. What pharmacokinetic parameters should be prioritized in mammalian studies?
Methodological Answer:
- Urinary Excretion Dynamics :
- Fractional Excretion (FE) : Calculate FE using D-asparagine as a reference (FE = [D-Ala]urine/[D-Asn]urine × [D-Asn]plasma/[D-Ala]plasma). Pyrenyl’s hydrophobicity may reduce renal clearance compared to unmodified D-alanine .
- Tmax and Cmax : Use LC-MS/MS to quantify plasma/urine levels. Expect delayed Tmax (2–4 h) due to pyrenyl’s lipophilicity .
- Tissue Distribution : Employ radiolabeled (14C) this compound to track accumulation in lipid-rich tissues (e.g., liver, brain).
Q. How to optimize computational models for pyrenyl-substituted inhibitor interactions?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of enzyme-inhibitor complexes. Pyrenyl may induce conformational changes in flexible loop regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
